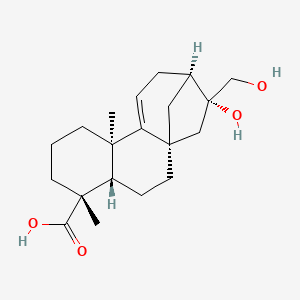

ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid

Overview

Description

ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid: is a diterpenoid compound that belongs to the kaurane family This compound is known for its complex structure and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid typically involves the oxidation of ent-kaurane derivatives. One common method includes the use of potassium permanganate (KMnO4) in an argon atmosphere with a phase transfer catalyst . This process ensures the selective oxidation of the kaurane skeleton, leading to the formation of the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an argon atmosphere.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Various nucleophiles and electrophiles under controlled temperatures and solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Biological Activities

ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid has been documented to possess several pharmacological properties:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help in mitigating oxidative stress in biological systems.

- Anti-inflammatory Effects : Studies have indicated its potential to reduce inflammation, making it a candidate for developing anti-inflammatory drugs .

- Antitumor Properties : Research suggests that this compound may inhibit tumor growth and could be utilized in cancer therapy .

Medicinal Chemistry

The compound is primarily explored for its potential in drug development:

- Drug Formulation : It can be used as a precursor in synthesizing anti-cancer and anti-inflammatory drugs. Its derivatives have shown promise in enhancing therapeutic efficacy against various diseases .

Biotransformation Studies

Research has demonstrated that this compound can be transformed by microbial action, leading to the discovery of new metabolites with enhanced biological activities:

- Microbial Transformations : For instance, transformation by fungi such as Rhizopus stolonifer has yielded hydroxylated derivatives that exhibit different pharmacological profiles .

Case Studies

Several studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid involves its interaction with specific molecular targets and pathways. It is known to modulate signaling pathways related to inflammation and cell proliferation. The exact molecular targets are still under investigation, but it is believed to affect key enzymes and receptors involved in these processes .

Comparison with Similar Compounds

- Kaurenoic acid

- Grandiflorenic acid

- Steviol

Comparison: Compared to similar compounds, ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid stands out due to its unique hydroxylation pattern at the 16beta and 17 positions. This structural feature contributes to its distinct biological activities and reactivity. While other kaurane derivatives like kaurenoic acid and steviol also exhibit significant biological properties, the specific hydroxylation in this compound provides unique opportunities for chemical modifications and applications .

Biological Activity

Ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid (commonly referred to as DKA) is a natural product derived from the plant Xanthium sibiricum, belonging to the Asteraceae family. This compound has garnered attention due to its diverse biological activities, particularly in cancer research and anti-inflammatory studies.

- Molecular Formula : CHO

- Molecular Weight : 334.45 g/mol

- CAS Number : 55483-24-4

- Relative Density : 1.25 g/cm³ (predicted)

Anticancer Properties

Recent studies have highlighted the potential of DKA as an anticancer agent. In particular, its effects on breast cancer cells have been extensively researched:

- Inhibition of Cancer Cell Migration :

- Mechanism of Action :

Anti-inflammatory Effects

DKA also exhibits notable anti-inflammatory properties, which may contribute to its anticancer effects:

- Inflammation Modulation :

Case Studies

Several case studies have explored the biological activity of DKA:

- Study on MDA-MB-231 Cells :

| Study Type | Cell Line | IC Value | Effect |

|---|---|---|---|

| Chemotaxis Assay | MDA-MB-231 | 1.96 µM | Inhibition of migration |

| Wound Healing Assay | MDA-MB-231 | N/A | Reduced cell migration |

| In Vivo Model | BALB/c Nude Mice | 2.5 - 10 mg/kg | Suppressed lung metastasis |

Pharmacological Activities

DKA's pharmacological profile includes:

Q & A

Basic Research Questions

Q. How is ent-16β,17-Dihydroxy-9(11)-kauren-19-oic acid structurally characterized, and what analytical techniques are essential for its identification?

- Methodology : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HMBC, HSQC) to resolve hydroxyl and kaurane backbone configurations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirms molecular weight (C₂₀H₃₀O₄, exact mass 334.45) and fragmentation patterns. X-ray crystallography may resolve stereochemistry in crystalline forms. Reference standards (CAS 55483-24-4) are critical for cross-validation .

- Data : Melting point: 184–185°C; GC-MS and LC-MS/MS spectral libraries (e.g., HMDB0036760) provide comparative data .

Q. What plant sources are known to produce ent-16β,17-Dihydroxy-9(11)-kauren-19-oic acid?

- Methodology : Phytochemical screening of Xanthium (Asteraceae) and Bruguiera gymnorrhiza (mangrove species) via ethanol extraction, followed by column chromatography (silica gel, Sephadex LH-20) and HPLC purification. Taxonomic databases and literature reviews confirm species-specific diterpenoid profiles .

Q. What are the standard protocols for isolating this compound from plant matrices?

- Methodology :

Extraction : Use polar solvents (methanol/water) to solubilize acidic diterpenoids.

Partition : Liquid-liquid separation (ethyl acetate/water) to isolate organic-soluble fractions.

Purification : Sequential chromatography (size exclusion, reverse-phase HPLC) guided by TLC and bioactivity assays.

- Challenges include co-elution with structurally similar kauranes (e.g., 16,17-dihydroxy-kaurene derivatives), requiring high-resolution MS for differentiation .

Advanced Research Questions

Q. How can researchers investigate the biosynthesis of ent-16β,17-Dihydroxy-9(11)-kauren-19-oic acid in plant systems?

- Methodology :

- Isotopic Labeling : Administer ¹³C-labeled precursors (e.g., mevalonate) to track kaurene backbone assembly in Bruguiera cell cultures.

- Enzyme Characterization : Identify cytochrome P450 monooxygenases (CYP450s) responsible for hydroxylation at C-16β and C-17 via heterologous expression in E. coli or yeast.

- Transcriptomics : RNA-seq of plant tissues under stress (e.g., salinity) to correlate diterpenoid production with upregulated biosynthetic genes .

Q. What contradictions exist in reported bioactivities of this compound, and how can they be resolved?

- Contradictions : Discrepancies in anti-inflammatory vs. pro-inflammatory effects across studies (e.g., metabolomics vs. in vitro assays).

- Resolution :

- Standardized Assays : Use identical cell lines (e.g., RAW264.7 macrophages) and LPS-induced inflammation models.

- Dose-Response Curves : Clarify concentration-dependent effects (e.g., dual roles as agonist/antagonist).

- Metabolite Stability : Assess compound degradation in culture media via LC-MS stability studies .

Q. How should researchers design experiments to explore its role in metabolomic pathways or disease models?

- Methodology :

- In Vivo Models : Administer the compound (e.g., 10 mg/kg) in LPS-induced acute lung injury (ALI) mice. Monitor biomarkers (e.g., IL-6, TNF-α) and cecal microbiota via 16S rRNA sequencing.

- Multi-Omics Integration : Pair LC-MS-based metabolomics with transcriptomics to identify perturbed pathways (e.g., arachidonic acid metabolism).

- Structural Analogs : Compare activity with derivatives (e.g., methyl esters, acetylated forms) to pinpoint pharmacophores .

Properties

IUPAC Name |

(1S,4S,5R,9R,13R,14R)-14-hydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-17-7-3-8-18(2,16(22)23)14(17)6-9-19-10-13(4-5-15(17)19)20(24,11-19)12-21/h5,13-14,21,24H,3-4,6-12H2,1-2H3,(H,22,23)/t13-,14+,17-,18-,19+,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJIZGQGHYROGD-RCUJSYDTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2=CCC(C3)C(C4)(CO)O)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=CC[C@H](C3)[C@](C4)(CO)O)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901254766 | |

| Record name | (4α)-16,17-Dihydroxykaur-9(11)-en-18-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55483-24-4 | |

| Record name | (4α)-16,17-Dihydroxykaur-9(11)-en-18-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55483-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4α)-16,17-Dihydroxykaur-9(11)-en-18-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.